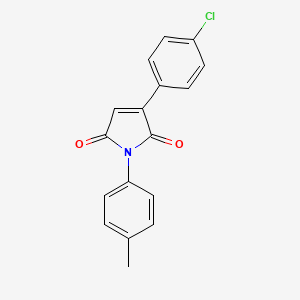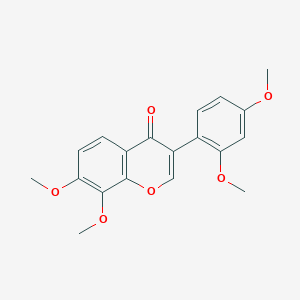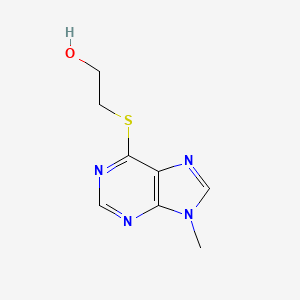
2-(9-Methylpurin-6-yl)sulfanylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9-Methylpurin-6-yl)sulfanylethanol is a chemical compound with the molecular formula C8H10N4OS It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a sulfanyl group attached to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Methylpurin-6-yl)sulfanylethanol typically involves the reaction of 9-methylpurine with a suitable thiol reagent under controlled conditions. One common method involves the use of 2-chloroethanol as a starting material, which undergoes nucleophilic substitution with 9-methylpurine to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(9-Methylpurin-6-yl)sulfanylethanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the sulfanyl group.
Substitution: The ethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the purine ring or the sulfanyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(9-Methylpurin-6-yl)sulfanylethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(9-Methylpurin-6-yl)sulfanylethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(9-Methylpurin-6-yl)ethanol: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
6-Mercaptopurine: Contains a thiol group attached directly to the purine ring, used as an anticancer agent.
9-Methylpurine: The parent compound without the ethanol or sulfanyl groups.
Uniqueness
2-(9-Methylpurin-6-yl)sulfanylethanol is unique due to the presence of both the sulfanyl and ethanol moieties, which confer distinct chemical and biological properties. These functional groups can participate in various reactions and interactions, making the compound versatile for different applications.
特性
CAS番号 |
6312-69-2 |
|---|---|
分子式 |
C8H10N4OS |
分子量 |
210.26 g/mol |
IUPAC名 |
2-(9-methylpurin-6-yl)sulfanylethanol |
InChI |
InChI=1S/C8H10N4OS/c1-12-5-11-6-7(12)9-4-10-8(6)14-3-2-13/h4-5,13H,2-3H2,1H3 |
InChIキー |
CGIQMNOWTWHEJA-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1N=CN=C2SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


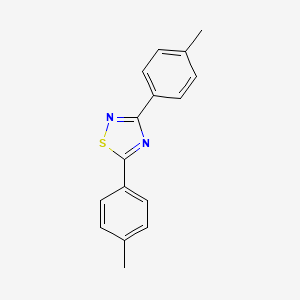
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
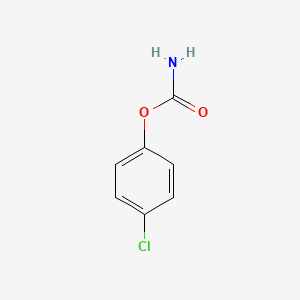
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
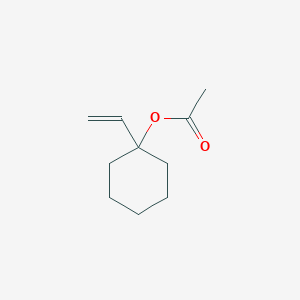
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)

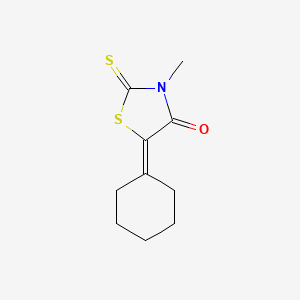
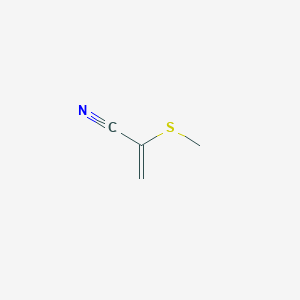
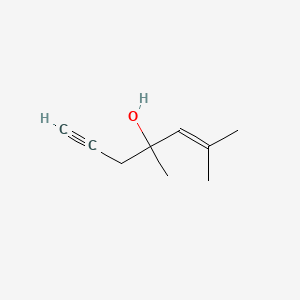
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
